molecular formula C13H12ClNO2S B12865086 Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 691394-00-0

Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B12865086
CAS No.: 691394-00-0
M. Wt: 281.76 g/mol
InChI Key: JLSZQZGHRYUNDJ-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in medicinal chemistry and materials science. This particular compound features a thiophene ring substituted with an amino group, a chlorophenyl group, a methyl group, and a carboxylic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the substituents. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Substitution Reactions:

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups can enhance binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-phenylthiophene-2-carboxylic acid methyl ester
  • 3-Amino-5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
  • 3-Amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylic acid methyl ester

Uniqueness

3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s properties compared to its analogs.

Properties

CAS No.

691394-00-0

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

methyl 3-amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3

InChI Key

JLSZQZGHRYUNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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